Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
Overview
Description
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 59337-92-7 . It has a molecular weight of 241.7 and its IUPAC name is methyl 3- (chlorosulfonyl)-1H-1lambda3-thiophene-2-carboxylate . It is used as a sulfonylating reagent .
Synthesis Analysis
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” can be prepared from methyl 3-amino-2-thiophenecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is 1S/C6H6ClO4S2/c1-11-6 (8)5-4 (2-3-12-5)13 (7,9)10/h2-3,12H,1H3
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is a white powder . and should be stored in a refrigerator .
Scientific Research Applications
Sulfonylating Reagent
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is widely employed as a sulfonylating reagent . Sulfonylating reagents are used in organic chemistry to introduce a sulfonyl group into a molecule, which can significantly alter the molecule’s chemical properties.
Organic Semiconductors
Thiophene derivatives, including “Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate”, play a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices due to their flexibility, low cost, and ease of fabrication.
Organic Field-Effect Transistors (OFETs)
Thiophene-based molecules are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel. They are used in flexible electronics due to their ability to operate in a flexible environment.
Organic Light-Emitting Diodes (OLEDs)
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in display technology for televisions, computer monitors, and mobile devices due to their ability to produce light when an electric current is applied.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals.
Research & Development
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is used for Research & Development purposes . It is used in the synthesis of various organic compounds for research purposes.
Safety and Hazards
“Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 3-chlorosulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVJBDAUWILEOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886355 | |
Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | |
CAS RN |
59337-92-7 | |
Record name | Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59337-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Carbomethoxy-3-thiophenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The abstract mentions that Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. What challenges arise during its production, specifically regarding the solvent used?
A1: The production of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate utilizes a significant amount of acetic acid as a solvent []. This presents a challenge as recovering and reusing the acetic acid from the effluent is difficult due to the presence of other components []. The research explored different methods to address this, finding that extraction, rather than azeotropic distillation, proved more effective for acetic acid recovery and reuse [].
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